molecular formula C21H40O4 B12714740 2-Methoxyethyl ricinoleate CAS No. 142-21-2

2-Methoxyethyl ricinoleate

Cat. No.: B12714740
CAS No.: 142-21-2
M. Wt: 356.5 g/mol
InChI Key: QTRKSBZYBWSRBJ-KTZABMDBSA-N
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Description

2-Methoxyethyl ricinoleate is an ester derived from ricinoleic acid, a major component of castor oil. This compound is characterized by its molecular formula C21H40O4 and a molecular weight of 356.5399 g/mol . It is known for its unique chemical structure, which includes a hydroxyl group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxyethyl ricinoleate can be synthesized through the esterification of ricinoleic acid with 2-methoxyethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound involves the transesterification of castor oil with 2-methoxyethanol. This process is catalyzed by potassium hydroxide and is conducted at elevated temperatures to achieve high yields. The product is then purified through solvent partitioning and distillation to obtain a high-purity ester .

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl ricinoleate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxyethyl ricinoleate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxyethyl ricinoleate involves its interaction with various molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with enzymes and other proteins, influencing their activity. Additionally, the ester group can undergo hydrolysis to release ricinoleic acid, which has known biological activities .

Comparison with Similar Compounds

Similar Compounds

  • Methyl ricinoleate
  • Ethyl ricinoleate
  • Butyl ricinoleate

Comparison

2-Methoxyethyl ricinoleate is unique due to the presence of the methoxy group, which imparts different chemical properties compared to other ricinoleate esters. This makes it more suitable for specific applications, such as in biolubricants and biodegradable polymers, where enhanced stability and specific reactivity are required .

Properties

CAS No.

142-21-2

Molecular Formula

C21H40O4

Molecular Weight

356.5 g/mol

IUPAC Name

2-methoxyethyl (Z,12R)-12-hydroxyoctadec-9-enoate

InChI

InChI=1S/C21H40O4/c1-3-4-5-12-15-20(22)16-13-10-8-6-7-9-11-14-17-21(23)25-19-18-24-2/h10,13,20,22H,3-9,11-12,14-19H2,1-2H3/b13-10-/t20-/m1/s1

InChI Key

QTRKSBZYBWSRBJ-KTZABMDBSA-N

Isomeric SMILES

CCCCCC[C@H](C/C=C\CCCCCCCC(=O)OCCOC)O

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)OCCOC)O

Origin of Product

United States

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